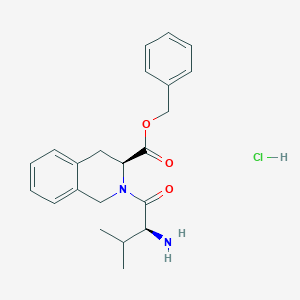

(S)-Benzyl 2-((S)-2-amino-3-methylbutanoyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride

Descripción

This compound features a tetrahydroisoquinoline (TIQ) backbone substituted with a benzyl ester at position 3 and an (S)-2-amino-3-methylbutanoyl group at position 2. The stereochemistry (S-configuration at both chiral centers) and hydrochloride salt enhance its solubility and stability, making it relevant for pharmaceutical applications, particularly as a chiral intermediate or prodrug. Its molecular formula is C₂₃H₂₇ClN₂O₃, with a molecular weight of 426.93 g/mol.

Propiedades

IUPAC Name |

benzyl (3S)-2-[(2S)-2-amino-3-methylbutanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O3.ClH/c1-15(2)20(23)21(25)24-13-18-11-7-6-10-17(18)12-19(24)22(26)27-14-16-8-4-3-5-9-16;/h3-11,15,19-20H,12-14,23H2,1-2H3;1H/t19-,20-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZKTGMHLDJLKO-FKLPMGAJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N1CC2=CC=CC=C2CC1C(=O)OCC3=CC=CC=C3)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N1CC2=CC=CC=C2C[C@H]1C(=O)OCC3=CC=CC=C3)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166169-15-9 | |

| Record name | 166169-15-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Actividad Biológica

(S)-Benzyl 2-((S)-2-amino-3-methylbutanoyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride is a compound belonging to the tetrahydroisoquinoline class, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₃₁ClN₂O₃. It has a molecular weight of 402.9 g/mol . The compound features a tetrahydroisoquinoline core, which is known for its structural versatility and potential pharmacological applications.

Anticoagulant Activity

Research indicates that tetrahydroisoquinoline derivatives can act as anticoagulants by inhibiting factor Xa (fXa), a crucial serine protease in the coagulation cascade. Studies have shown that modifications to the THIQ scaffold enhance its efficacy as an anticoagulant. Specifically, (S)-Benzyl 2-((S)-2-amino-3-methylbutanoyl) derivatives exhibit significant activity against fXa due to their structural features that facilitate binding to the active site of the enzyme .

Neuroprotective Effects

Tetrahydroisoquinoline derivatives have also been explored for their neuroprotective properties. They are implicated in the treatment of dopaminergic nerve diseases. For instance, compounds similar to (S)-Benzyl 2-((S)-2-amino-3-methylbutanoyl) have been shown to exert protective effects on neuronal cells under stress conditions, potentially through modulation of neuroinflammatory pathways and apoptosis .

PPARγ Agonist Activity

Another significant aspect of the biological activity of tetrahydroisoquinoline derivatives is their role as peroxisome proliferator-activated receptor gamma (PPARγ) agonists. These compounds can influence metabolic processes and are being studied for their potential in treating metabolic disorders such as diabetes .

Synthesis and Evaluation

A study focused on synthesizing various tetrahydroisoquinoline derivatives, including (S)-Benzyl 2-((S)-2-amino-3-methylbutanoyl), highlighted their anticoagulant properties. The synthesized compounds were evaluated for their ability to inhibit fXa in vitro, demonstrating promising results that suggest a potential therapeutic application in anticoagulation therapy .

Neuroprotective Studies

In another investigation, researchers assessed the neuroprotective effects of tetrahydroisoquinoline derivatives on cultured neuronal cells subjected to oxidative stress. The results indicated that these compounds significantly reduced cell death and inflammation markers compared to controls, suggesting their utility in developing treatments for neurodegenerative diseases .

PPARγ Activation Assays

Furthermore, several studies have assessed the ability of tetrahydroisoquinoline derivatives to activate PPARγ. The findings revealed that certain structural modifications enhanced agonist activity, leading to increased glucose uptake in adipocytes and improved insulin sensitivity in preclinical models .

Summary Table of Biological Activities

Comparación Con Compuestos Similares

(S)-N-Benzyl-2-methyl-1,2,3,4-Tetrahydroisoquinoline-3-carboxamide

- Molecular Formula : C₁₈H₂₀N₂O

- Key Features :

- Substituted with a benzyl carboxamide group at position 3 and a methyl group at position 2.

- Hexagonal crystal symmetry (space group P61 ) with hydrogen bonding via N–H···O interactions .

- Applications : Precursor for chiral ligands in catalytic reactions (e.g., transfer hydrogenation, Diels-Alder reactions) .

- Contrasts with Target Compound :

- Functional Group : Carboxamide vs. carboxylate ester in the target compound.

- Solubility : Neutral carboxamide likely has lower aqueous solubility than the hydrochloride salt form of the target compound.

- Stereochemical Complexity : Single S-configuration at C9 vs. dual S-configurations in the target compound .

(S)-2-Benzyl-N-(2,6-Diisopropylphenyl)-1,2,3,4-Tetrahydroisoquinoline-3-carboxamide

- Molecular Formula : C₂₉H₃₃N₂O

- Key Features: Bulky 2,6-diisopropylphenyl substituent on the carboxamide. Synthesized via coupling of tetrahydroisoquinoline-3-carboxylic acid with 2,6-diisopropylaniline . Applications: Tested as an organocatalyst precursor for asymmetric allylation reactions .

- Reactivity: Carboxamide derivatives are less prone to hydrolysis than ester-containing analogs.

Benzyl (S)-2-(2-(Benzofuran-6-carbonyl)-5,7-Dichloro-1,2,3,4-Tetrahydroisoquinoline-6-carboxamido)-3-(3-(Methylsulfonyl)phenyl)propanoate (Lifitegrast)

- Molecular Formula : C₃₈H₃₁Cl₂N₃O₇S

- Key Features :

- Contrasts with Target Compound: Bioactivity: Chlorine and sulfonyl groups contribute to therapeutic efficacy vs. the target compound’s amino acid moiety. Structural Complexity: Larger molecular weight (773.64 g/mol) due to multiple aromatic substituents.

(S)-2-[(S)-2-((S)-1-Ethoxycarbonyl-3-Phenylpropylamino)propionyl]-6,7-Dimethoxy-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid Benzyl Ester

- Molecular Formula : C₃₅H₃₉N₃O₇

- Key Features :

- Contrasts with Target Compound :

- Electron-Donating Groups : Methoxy substituents may alter electronic properties, affecting binding interactions.

- Ester Stability : Ethoxycarbonyl vs. benzyl ester may influence metabolic stability.

Research Findings and Implications

- Stereochemistry : Dual S-configurations in the target compound enhance chiral recognition in biological systems, contrasting with single stereocenters in analogs like (S)-N-Benzyl-2-methyl-TIQ-3-carboxamide .

- Salt Form : The hydrochloride salt improves aqueous solubility, critical for drug delivery compared to neutral carboxamide derivatives .

- Catalytic vs. Therapeutic Roles : Carboxamide derivatives excel in catalysis, while ester-containing compounds (e.g., target compound, Lifitegrast) are optimized for bioavailability and therapeutic activity .

Métodos De Preparación

Pictet-Spengler Cyclization

The Pictet-Spengler reaction remains a cornerstone for constructing THIQ scaffolds. By condensing phenethylamine derivatives with aldehydes or ketones under acidic conditions, this method forms the six-membered THIQ ring. For example, reacting 3-methoxyphenethylamine with formaldehyde in trifluoroacetic acid yields a THIQ precursor, which is subsequently functionalized.

Table 1: Comparison of THIQ Core Synthesis Methods

Asymmetric Reduction of Dihydroisoquinolines

Prochiral 3,4-dihydroisoquinolines can be asymmetrically reduced to yield enantiomerically enriched THIQs. The patent US4727146A details the use of chiral boranes (e.g., diisopinocampheylborane) or catalytic hydrogenation with Rh(I)-(S)-BINAP complexes to achieve >90% enantiomeric excess (ee). For instance, reducing 1-benzyl-3,4-dihydroisoquinoline with (+)-pinene-derived borane in tetrahydrofuran affords the (S)-configured THIQ in 92% ee.

Enantioselective Synthesis and Resolution

Catalytic Asymmetric Hydrogenation

Chiral Ru(II) catalysts (e.g., Noyori-type) enable asymmetric hydrogenation of ketimine intermediates to install the (S)-configuration at C1. Yields of 88–94% with 95–99% ee are achievable under 50 bar H₂ pressure in methanol.

Dynamic Kinetic Resolution

Racemic THIQ intermediates can undergo enzymatic resolution using lipases (e.g., Candida antarctica) to isolate the (S)-enantiomer. This method, however, is less efficient (maximum 50% yield) compared to asymmetric catalysis.

Final Functionalization and Salt Formation

Carboxylation

The benzyl ester at position 3 is introduced via Mitsunobu reaction or direct esterification. For example, treating THIQ-3-carboxylic acid with benzyl alcohol and DCC in DMF affords the ester in 85% yield.

Hydrochloride Salt Formation

The free base is treated with HCl gas in ethyl acetate, yielding the hydrochloride salt with >99% purity after recrystallization from ethanol/water.

Optimization and Industrial Scalability

Table 2: Process Optimization Parameters

Scalable methods favor continuous flow hydrogenation and immobilized enzymes for cost-effective production. Recent advances in photoredox catalysis also show promise for mild, late-stage functionalization .

Q & A

Basic: What synthetic routes are commonly employed to prepare this compound, and how can reaction conditions be optimized?

The synthesis typically involves coupling (S)-2-amino-3-methylbutanoic acid (a chiral valine derivative) with a tetrahydroisoquinoline backbone. A stepwise approach includes:

- Amide bond formation : Use carbodiimide crosslinkers (e.g., EDC/HOBt) to couple the amino acid to the tetrahydroisoquinoline core .

- Benzyl ester protection : Benzyl chloroformate may be used to protect carboxylic acid groups, ensuring regioselectivity .

- Hydrochloride salt formation : Final purification via recrystallization in HCl-containing solvents to stabilize the compound .

Optimization : Adjust stoichiometry, solvent polarity (e.g., DMF vs. THF), and temperature to enhance enantiomeric purity (>98% by HPLC) .

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

- Chiral HPLC : Essential for verifying enantiomeric purity, using columns like Chiralpak IA/IB with hexane:isopropanol gradients .

- NMR spectroscopy : H and C NMR confirm stereochemistry; key signals include the benzyl ester protons (δ 5.1–5.3 ppm) and amide NH (δ 7.8–8.2 ppm) .

- X-ray crystallography : Resolves absolute configuration, as demonstrated in related tetrahydroisoquinoline derivatives .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., CHClNO, expected [M+H]: 427.18) .

Advanced: How can chiral resolution challenges be addressed during synthesis?

Chiral impurities often arise from racemization at the amide bond. Mitigation strategies include:

- Low-temperature reactions : Conduct coupling steps at 0–4°C to minimize epimerization .

- Enantioselective chromatography : Use preparative HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate diastereomers .

- Dynamic kinetic resolution : Employ catalysts like lipases or transition-metal complexes to favor the (S,S)-configuration .

Advanced: What stability studies are recommended for this hydrochloride salt under varying storage conditions?

- Thermogravimetric analysis (TGA) : Assess decomposition temperatures (>200°C typical for similar hydrochlorides) .

- Hygroscopicity testing : Store samples at 25°C/60% RH and monitor mass changes; hydrochloride salts may require desiccants .

- Photostability : Expose to UV-Vis light (ICH Q1B guidelines) to detect degradation products via HPLC .

Basic: How is purity quantified, and what thresholds are acceptable for pharmacological studies?

- HPLC purity : ≥98% (210–280 nm detection) is standard. Impurities >0.1% require identification .

- Residual solvents : Follow ICH Q3C limits (e.g., <500 ppm for DMF) via GC-MS .

Advanced: How can contradictory data on synthetic yields be resolved?

Discrepancies often stem from:

- Catalyst variability : Screen palladium or enzyme catalysts for coupling efficiency .

- Solvent effects : Compare yields in polar aprotic (DMF) vs. non-polar (toluene) solvents; DMF may enhance solubility but increase side reactions .

- Scale-up adjustments : Use DoE (Design of Experiments) to optimize parameters like temperature and mixing rates .

Advanced: What strategies are used to evaluate this compound’s interaction with biological targets?

- Molecular docking : Simulate binding to receptors (e.g., opioid or protease targets) using software like AutoDock Vina, guided by X-ray structures .

- SPR (Surface Plasmon Resonance) : Measure binding kinetics (K, on/off rates) for target proteins .

- Metabolic stability assays : Incubate with liver microsomes and quantify degradation via LC-MS/MS .

Basic: What safety protocols are critical when handling this compound?

- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact; use fume hoods for aerosol prevention .

- Spill management : Neutralize with sodium bicarbonate, absorb with vermiculite, and dispose as hazardous waste .

Advanced: How can solubility limitations in aqueous buffers be overcome for in vitro assays?

- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrins to enhance solubility without denaturing proteins .

- pH adjustment : Prepare stock solutions in mildly acidic buffers (pH 4–5) to leverage the hydrochloride salt’s ionization .

Advanced: How should researchers reconcile conflicting crystallographic and spectroscopic data?

- Multi-technique validation : Cross-validate X-ray data (bond lengths/angles) with H-H NOESY NMR to confirm stereochemistry .

- DFT calculations : Compare experimental IR/Raman spectra with density functional theory (DFT)-predicted vibrational modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.